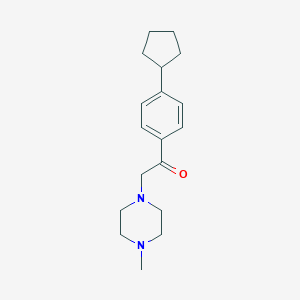
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as CPP or CPP-109, is a novel compound that has been extensively studied for its potential use in treating addiction disorders. CPP is a derivative of the opioid receptor antagonist ketamine, and it has been found to be effective in reducing drug-seeking behavior in preclinical studies. In
作用机制
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in learning and memory processes. By blocking the NMDA receptor, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce the reinforcing effects of drugs of abuse and prevent relapse. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone also acts on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and motivation processes.
Biochemical and Physiological Effects:
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. These effects suggest that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone may have neuroprotective and neuroplasticity-promoting properties.
实验室实验的优点和局限性
One advantage of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is that it has a relatively long half-life, which allows for less frequent dosing in animal studies. However, one limitation is that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can have sedative effects at high doses, which can confound behavioral experiments. Additionally, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
未来方向
For research on 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone include the development of more potent and selective NMDA receptor antagonists, as well as the investigation of its potential for the treatment of other addiction disorders.
合成方法
The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone involves the reaction of 4-cyclopentylbenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone. The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is relatively straightforward and can be achieved in a few steps with high yields.
科学研究应用
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential use in treating addiction disorders, particularly cocaine and nicotine addiction. Preclinical studies have shown that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce drug-seeking behavior and relapse in animal models of addiction. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to enhance extinction learning, which is the process by which an individual learns to suppress a previously learned behavior. This makes 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone a promising candidate for the treatment of addiction disorders.
属性
CAS 编号 |
19909-06-9 |
|---|---|
产品名称 |
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
分子式 |
C18H26N2O |
分子量 |
286.4 g/mol |
IUPAC 名称 |
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3 |
InChI 键 |
LBQKSSNZFPMEQF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
规范 SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



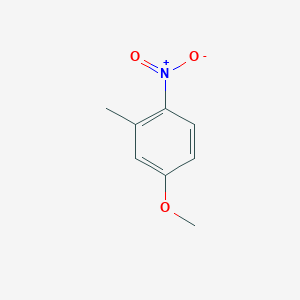
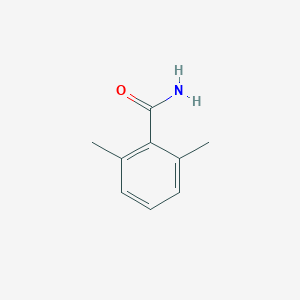
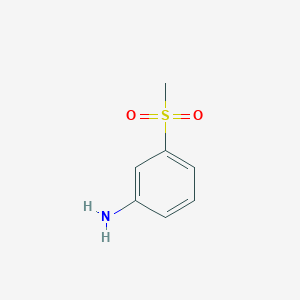
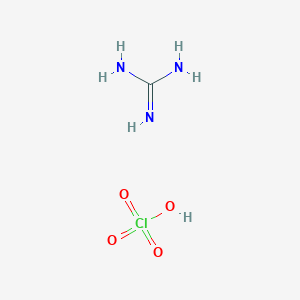
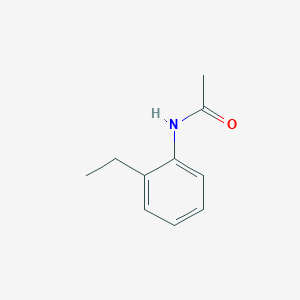
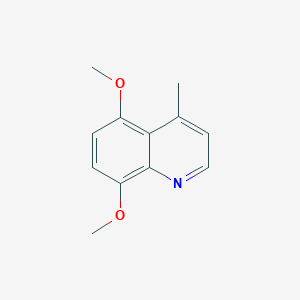

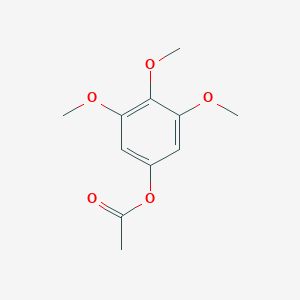
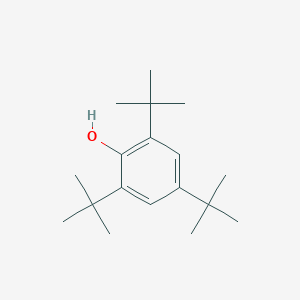

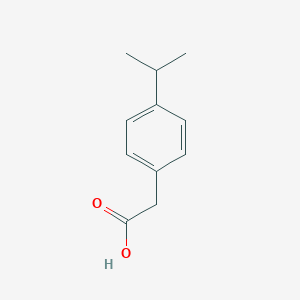
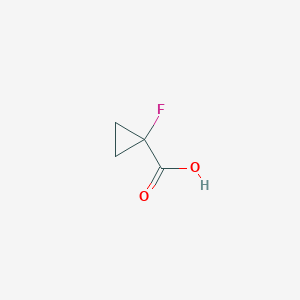

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)